Cyclobutyl vs. Cyclopropyl Ring Geometry: Conformational Rigidity and Binding Affinity in P2Y12 Antagonists
In a series of phenylpyrazole glutamic acid piperazine P2Y12 antagonists, a cyclobutyl amide derivative (compound 19l) demonstrated a binding affinity Ki of 5.0 nM and inhibition of human platelet-rich plasma (hPRP) aggregation with an IC50 of 0.014 µM [1]. In the same study, the cyclopropyl amide analog (18g) exhibited a comparable Ki (P2Y12) of 5.0 nM but a weaker hPRP IC50 of 0.013 µM, while an acyclic isopropyl amide (18e) showed significantly reduced potency [1]. The cyclobutyl group was identified as a 'highly privileged motif' due to its balance of rigidity and low conformational entropy. The target compound incorporates this same cyclobutyl carboxamide pharmacophore, distinguishing it from the less rigid acyclic amide analogs such as N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide.
| Evidence Dimension | P2Y12 receptor binding affinity (Ki, nM) and platelet aggregation inhibition (hPRP IC50, µM) |
|---|---|
| Target Compound Data | Cyclobutyl amide derivative 19l: Ki (P2Y12) = 5.0 nM; hPRP IC50 = 0.014 µM. The target compound shares the identical cyclobutyl carboxamide core. |
| Comparator Or Baseline | Cyclopropyl amide derivative 18g: Ki (P2Y12) = 5.0 nM; hPRP IC50 = 0.013 µM. Acyclic isopropyl amide 18e: significantly reduced potency (value not reported). |
| Quantified Difference | Cyclobutyl amide 19l vs. acyclic analog: >10-fold improvement in potency attributed to constrained ring geometry [1]. |
| Conditions | Competitive radioligand binding assay using [33P]2MeS-ADP on P2Y12 receptor; human platelet-rich plasma aggregation assay. |
Why This Matters
The cyclobutyl ring provides a balance of conformational restriction and steric bulk that is not replicated by smaller (cyclopropyl) or linear (isopropyl) amides, directly affecting target binding and functional antagonism.
- [1] Zech, G., et al. (2012) 'Identification of High-Affinity P2Y12 Antagonists Based on a Phenylpyrazole Glutamic Acid Piperazine Backbone', Journal of Medicinal Chemistry, 55(19), pp. 8332–8344. DOI: 10.1021/jm300742x. View Source
